2-Amino-5-methyl-5-hexenoic acid

描述

2-Amino-5-methyl-5-hexenoic acid has been reported in Streptomyces with data available.

inhibits protein synthesis by competing with methionine; structure

Structure

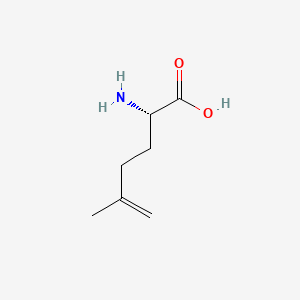

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGZAERTQAIZGU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223557 | |

| Record name | 2-Amino-5-methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73322-75-5 | |

| Record name | 2-Amino-5-methyl-5-hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073322755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methyl-5-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-Amino-5-methyl-5-hexenoic acid, a non-proteinogenic α-amino acid with potential applications in medicinal chemistry and drug development. Given the absence of a single, established protocol for this specific molecule in the current literature, this document outlines two primary, robust synthetic strategies: the Strecker synthesis and a malonic ester-based approach.

Detailed experimental protocols are proposed for each step, based on well-established organic chemistry principles and analogous transformations reported in the scientific literature. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related unsaturated amino acids.

Executive Summary

This compound is an unsaturated aliphatic amino acid. Its synthesis can be approached through established methods for α-amino acid synthesis. This guide details two such pathways:

-

Strecker Synthesis: This classical approach involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid. The key intermediate for this route is 4-methyl-4-pentenal.

-

Diethyl Acetamidomalonate Synthesis: This method utilizes the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the target amino acid. The required precursor for this pathway is a homoallylic halide, such as 5-bromo-2-methyl-1-pentene.

This document provides detailed, step-by-step experimental procedures for the synthesis of the necessary precursors and their conversion to the final product. Quantitative data from analogous reactions are summarized in tabular form to provide expected yields and reaction parameters. Furthermore, visualizations of the synthetic workflows are presented using Graphviz (DOT language) to offer a clear graphical representation of the reaction sequences.

Synthetic Pathway 1: Strecker Synthesis

The Strecker synthesis is a powerful and direct method for the preparation of α-amino acids.[1][2][3] The overall transformation involves the conversion of an aldehyde to the corresponding amino acid via an α-aminonitrile intermediate.

Experimental Workflow: Strecker Synthesis

Caption: Workflow for the Strecker synthesis of this compound.

Step 1: Synthesis of 4-methyl-4-pentenal

The key starting material for the Strecker synthesis is the unsaturated aldehyde, 4-methyl-4-pentenal. A plausible method for its preparation is the oxidation of the corresponding commercially available alcohol, 4-methyl-4-penten-1-ol (isoprenol).[4]

Experimental Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) at room temperature, add a solution of 4-methyl-4-penten-1-ol (1.0 equivalent) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-4-pentenal.

-

Purify the crude product by distillation or column chromatography on silica gel.

| Parameter | Value/Range | Reference |

| Reactants | 4-methyl-4-penten-1-ol, PCC | [4] |

| Solvent | Dichloromethane (DCM) | |

| Temperature | Room Temperature | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 70-85% | Analogous Reactions |

Step 2: Formation of 2-Amino-5-methyl-5-hexenenitrile

The Strecker reaction itself involves the one-pot reaction of the aldehyde with an ammonium salt and a cyanide source.[1][5]

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methyl-4-pentenal (1.0 equivalent) in a mixture of methanol and water.

-

Add ammonium chloride (NH₄Cl) (1.2 equivalents) and potassium cyanide (KCN) (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The formation of the α-aminonitrile can be monitored by TLC or GC-MS.

-

After the reaction is complete, extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-5-methyl-5-hexenenitrile.

| Parameter | Value/Range | Reference |

| Reactants | 4-methyl-4-pentenal, NH₄Cl, KCN | [1][5] |

| Solvent | Methanol/Water | |

| Temperature | Room Temperature | |

| Reaction Time | 24-48 hours | |

| Typical Yield | 60-80% | Analogous Reactions |

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the α-aminonitrile to the corresponding carboxylic acid.[1][5]

Experimental Protocol:

-

To the crude 2-amino-5-methyl-5-hexenenitrile, add an excess of 6M hydrochloric acid.

-

Heat the mixture at reflux for 6-12 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

After completion, cool the reaction mixture to room temperature and wash with an organic solvent to remove any non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

Dissolve the crude salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 6) with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.

| Parameter | Value/Range | Reference |

| Reagent | 6M Hydrochloric Acid | [1][5] |

| Temperature | Reflux | |

| Reaction Time | 6-12 hours | |

| Typical Yield | 70-90% | Analogous Reactions |

Synthetic Pathway 2: Diethyl Acetamidomalonate Synthesis

An alternative and widely used method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate. This approach offers the advantage of using a less toxic set of reagents compared to the Strecker synthesis.

Experimental Workflow: Diethyl Acetamidomalonate Synthesis

Caption: Workflow for the diethyl acetamidomalonate synthesis of this compound.

Step 1: Synthesis of 5-bromo-2-methyl-1-pentene

The key electrophile for this route is a homoallylic halide. 5-bromo-2-methyl-1-pentene can be synthesized from the commercially available 4-methyl-4-penten-1-ol.

Experimental Protocol:

-

Cool a solution of 4-methyl-4-penten-1-ol (1.0 equivalent) in a suitable solvent (e.g., diethyl ether or DCM) to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-bromo-2-methyl-1-pentene by distillation.

| Parameter | Value/Range | Reference |

| Reactants | 4-methyl-4-penten-1-ol, PBr₃ | Analogous Reactions |

| Solvent | Diethyl ether or DCM | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 12-24 hours | |

| Typical Yield | 60-75% | Analogous Reactions |

Step 2: Alkylation of Diethyl Acetamidomalonate

The enolate of diethyl acetamidomalonate is a soft nucleophile that readily undergoes Sₙ2 reaction with primary halides.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.05 equivalents) in anhydrous ethanol.

-

To this solution, add diethyl acetamidomalonate (1.0 equivalent) and stir until a clear solution is obtained.

-

Add 5-bromo-2-methyl-1-pentene (1.0 equivalent) to the reaction mixture and heat at reflux for 8-16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkylated malonate ester.

| Parameter | Value/Range | Reference |

| Reactants | Diethyl acetamidomalonate, NaOEt, 5-bromo-2-methyl-1-pentene | Analogous Reactions |

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Reaction Time | 8-16 hours | |

| Typical Yield | 70-85% | Analogous Reactions |

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of both the ester and amide functionalities, followed by decarboxylation to yield the target amino acid.

Experimental Protocol:

-

Heat the crude alkylated malonate ester in an excess of 6M hydrochloric acid at reflux for 6-12 hours.

-

The reaction progress can be monitored by the evolution of CO₂ and TLC analysis.

-

After the reaction is complete, cool the solution to room temperature and wash with diethyl ether to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.

-

Purify the final product by recrystallization or by following the same workup procedure as described in the Strecker synthesis (neutralization to the isoelectric point).

| Parameter | Value/Range | Reference |

| Reagent | 6M Hydrochloric Acid | Analogous Reactions |

| Temperature | Reflux | |

| Reaction Time | 6-12 hours | |

| Typical Yield | 80-95% | Analogous Reactions |

Data Presentation

The following table summarizes the expected physicochemical properties of the target compound, this compound, based on its structure and data from similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents |

| ¹H NMR (D₂O, 400 MHz) δ (ppm) | ~5.0 (m, 2H), ~4.0 (t, 1H), ~2.3 (m, 2H), ~1.9 (m, 2H), ~1.7 (s, 3H) |

| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | ~175, ~145, ~112, ~55, ~35, ~30, ~22 |

| IR (KBr, cm⁻¹) ν | ~3000-2800 (broad, O-H, N-H), ~1640 (C=C), ~1580 (COO⁻) |

Conclusion

This technical guide has outlined two viable and detailed synthetic pathways for the preparation of this compound. Both the Strecker synthesis and the diethyl acetamidomalonate route are well-established methods in organic chemistry and can be adapted for the synthesis of this specific unsaturated α-amino acid. The provided experimental protocols, along with the tabulated data and workflow visualizations, are intended to equip researchers in the fields of synthetic chemistry and drug development with the necessary information to successfully synthesize this compound for further investigation. It is recommended that all experimental work be carried out by trained personnel in a well-equipped laboratory, with appropriate safety precautions. Further optimization of the reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-methyl-5-hexenoic acid

Introduction

2-Amino-5-methyl-5-hexenoic acid is an unsaturated amino acid, a derivative of hexanoic acid. Its structure, featuring both an amino group and a carboxylic acid group, classifies it as an amino acid. The presence of a double bond in its side chain introduces structural rigidity and potential for different chemical reactivity compared to its saturated counterpart. Understanding its physicochemical properties is crucial for researchers in drug development and biochemistry, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets.

This technical guide provides a summary of the computed physicochemical data for this compound and details general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties (Computed Data)

The following table summarizes the computed physicochemical properties for this compound, sourced from the PubChem database.[1] It is important to reiterate that these are theoretical values and may differ from experimentally determined values.

| Property | Value | Data Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem |

| Molecular Weight | 143.18 g/mol | PubChem |

| XLogP3-AA (logP) | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 143.094628657 | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

General Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols for determining the key physicochemical properties of amino acids.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a compound.

Principle: The temperature at which a solid substance transitions to a liquid state at atmospheric pressure is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [2][3][4]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Measurement: The capillary tube is placed in the heating block. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Acid Dissociation Constant (pKa) Determination

The pKa values indicate the strength of the acidic and basic groups in an amino acid.

Principle: The pKa is the pH at which half of the molecules of a particular ionizable group are in their protonated form and half are in their deprotonated form. This is determined by titrating the amino acid with a strong acid and a strong base and monitoring the pH changes.[5][6][7][8]

Methodology: Potentiometric Titration [5][6][7]

-

Solution Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each addition of the titrant.[5][7]

-

Titration with Base: A fresh solution of the amino acid is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with the pH being recorded after each addition.[5][7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) can be calculated from the pKa values of the carboxyl and amino groups.

Solubility Determination

Solubility is a critical parameter for drug delivery and formulation.

Principle: The solubility of a substance in a particular solvent is the maximum concentration that can be dissolved at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffers at different pH values) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

Partition Coefficient (logP) and Distribution Coefficient (logD) Determination

LogP and logD are measures of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties.

Principle:

-

LogP (Partition Coefficient): The ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

-

LogD (Distribution Coefficient): The ratio of the total concentration of all forms of a compound (neutral and ionized) in a non-polar solvent to its total concentration in an aqueous solvent at a specific pH.

Methodology: Shake-Flask Method [9]

-

Solvent Preparation: n-Octanol and an aqueous buffer of a specific pH are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the aqueous phase). This solution is then mixed with the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation:

-

LogP is calculated for the neutral species.

-

LogD is calculated at the specific pH of the buffer used.

-

Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the physicochemical properties of an amino acid like this compound.

Conclusion

The physicochemical properties of this compound are essential for its development and application in scientific research. While experimental data is currently scarce, computational methods provide valuable initial estimates. The general experimental protocols outlined in this guide offer a framework for the empirical determination of these crucial parameters. Further experimental investigation is necessary to validate the computed data and provide a comprehensive physicochemical profile of this compound for the scientific community.

References

- 1. 2-Amino-5-methylhex-5-enoic acid | C7H13NO2 | CID 331825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vlab.amrita.edu [vlab.amrita.edu]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 9. enamine.net [enamine.net]

Unveiling the Natural Origins of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the non-proteinogenic amino acid, 2-Amino-5-methyl-5-hexenoic acid, and its structural isomers. This document summarizes the current scientific knowledge on its microbial and fungal origins, presents quantitative data on its isolation, details experimental protocols for its purification, and proposes a putative biosynthetic pathway.

Introduction

This compound and its related structures are unsaturated amino acids that have garnered interest due to their biological activities, including their role as methionine analogs and allelochemicals. Understanding their natural sources and biosynthesis is crucial for further research into their potential applications in drug development and agrochemical industries. This guide serves as a comprehensive resource for professionals engaged in the study and utilization of these unique natural compounds.

Identified Natural Sources

To date, this compound and its isomers have been isolated from two primary natural sources: the bacterial genus Streptomyces and the fungal genus Boletus.

-

Streptomyces sp. : A strain designated as Streptomyces sp. MF374-C4 has been identified as a producer of this compound.[1] This compound was characterized as a methionine analog, exhibiting inhibitory effects on protein synthesis in bacteria such as Salmonella typhimurium and Escherichia coli.[1]

-

Boletus fraternus : The fruiting bodies of this mushroom have been found to contain the structural isomer, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid.[2][3] In this context, the compound acts as an allelochemical, inhibiting the growth of other plants in its vicinity.[3]

Quantitative Data from Natural Sources

Quantitative analysis of this compound and its isomers from natural sources is limited. However, one study provides specific yield data for the isolation of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from Boletus fraternus.

| Compound | Natural Source | Amount of Source Material | Yield of Compound | Reference |

| (2S,4R)-2-amino-4-methyl-hex-5-enoic acid | Boletus fraternus (fruiting bodies) | 400 g | 554 mg | [3] |

Experimental Protocols: Isolation and Purification

The following section details the experimental methodology for the isolation and purification of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from the fruiting bodies of Boletus fraternus. This protocol can serve as a foundational method for isolating similar compounds from other natural sources.

Extraction from Boletus fraternus

-

Sample Preparation: 400 g of fresh fruiting bodies of Boletus fraternus are collected, cleaned of soil, and lyophilized. The dried material is then crushed into a fine powder.

-

Initial Extraction: A 21.2 g sample of the lyophilized powder is extracted twice with 1.5 L of 99.5% ethanol.

-

Concentration: The combined ethanol extracts are concentrated in vacuo using a rotary evaporator to obtain a syrup.

-

Solvent Partitioning:

-

The syrup is dissolved in 400 mL of aqueous methanol.

-

This solution is then extracted twice with hexane to remove nonpolar compounds.

-

The methanol is removed from the aqueous layer via evaporation.

-

The resulting aqueous solution is then successively extracted with ethyl acetate (2 x 400 mL) and n-butanol (2 x 400 mL).

-

Purification by Column Chromatography

-

Column Preparation: A microcrystalline cellulose column is prepared.

-

Fractionation: The butanol extract, which contains the target compound, is applied to the column.

-

Elution: The column is eluted with an appropriate solvent system (details not specified in the source, but typically a gradient of solvents like butanol, acetic acid, and water would be used for amino acid separation).

-

Isolation: Fractions are collected and analyzed (e.g., by TLC with ninhydrin staining) to identify those containing the pure compound. The fractions containing the pure (2S,4R)-2-amino-4-methyl-hex-5-enoic acid are combined and concentrated to yield the final product.[3]

Biosynthesis of this compound

While the precise biosynthetic pathway of this compound has not been fully elucidated, its characterization as a methionine analog in Streptomyces provides significant clues.[1] It is plausible that its biosynthesis branches off from the methionine production pathway. A novel methionine biosynthesis pathway recently discovered in Streptomyces involves the conversion of O-phospho-L-homoserine to L-homocysteine.[4][5]

Based on this, a putative biosynthetic pathway for this compound can be proposed, likely involving intermediates from the aspartate metabolic family, which also serves as the precursor for methionine.

Proposed Biosynthetic Pathway in Streptomyces

The proposed pathway likely begins with aspartate and proceeds through several intermediates common to methionine biosynthesis, such as homoserine and O-phospho-L-homoserine. The key branching point would involve a series of enzymatic reactions that introduce the methyl group and the double bond at the C5 position.

Conclusion

This compound and its isomers are intriguing natural products with documented biological activities. Their known natural sources are currently limited to specific strains of Streptomyces and species of Boletus. While a detailed protocol for the isolation of a structural isomer from Boletus fraternus is available and provides a solid basis for further extraction studies, there is a clear need for more research into the biosynthesis of these compounds. The proposed pathway, branching from methionine biosynthesis, offers a logical starting point for future investigations into the enzymatic machinery responsible for the production of this unique unsaturated amino acid. Further exploration in this area could unlock the potential for biotechnological production and facilitate the development of novel pharmaceuticals and agrochemicals.

References

- 1. This compound, a methionine analog produced by Streptomyces sp. MF374-C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the non-proteinogenic amino acid, 2-Amino-5-methyl-5-hexenoic acid. Due to the limited availability of original experimental spectra in publicly accessible literature, this document presents a combination of reported data for structural analogs and predicted values derived from established spectroscopic principles. The information herein is intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of novel amino acid derivatives.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| H-2 | 3.5 - 3.8 | C-1 (COOH) | 175 - 180 |

| H-3 | 1.8 - 2.0 | C-2 (CH-NH₂) | 55 - 60 |

| H-4 | 2.1 - 2.3 | C-3 (CH₂) | 30 - 35 |

| H-6 (vinyl) | 4.7 - 4.9 (2H) | C-4 (CH₂) | 35 - 40 |

| CH₃ (on C-5) | 1.7 - 1.8 | C-5 (=C(CH₃)₂) | 140 - 145 |

| NH₂ | Broad, variable | C-6 (=CH₂) | 110 - 115 |

| COOH | Broad, variable | CH₃ (on C-5) | 20 - 25 |

Note: NMR spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS). The exact chemical shifts and coupling constants would be determined from the actual experimental spectrum.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amine) | 3400 - 3250 (medium) | Stretching |

| C-H (sp³ hybridized) | 2960 - 2850 (medium to strong) | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 (strong) | Stretching |

| C=C (Alkene) | 1650 - 1600 (medium) | Stretching |

| N-H (Amine) | 1640 - 1560 (medium) | Bending (Scissoring) |

| C-O (Carboxylic Acid) | 1320 - 1210 (medium) | Stretching |

| =C-H (Alkene) | 990 - 910 (strong) | Bending (Out-of-plane) |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Expected Observation | Interpretation |

| Electrospray Ionization (ESI-MS) | m/z 144.102 [M+H]⁺ | Protonated molecular ion |

| m/z 142.087 [M-H]⁻ | Deprotonated molecular ion | |

| Electron Ionization (EI-MS) | m/z 143 | Molecular ion (M⁺) |

| m/z 98 | Loss of -COOH (45 Da) | |

| m/z 84 | McLafferty rearrangement | |

| m/z 69 | Allylic cleavage |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a novel amino acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified amino acid.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as Trimethylsilane (TMS) or a suitable reference compound for aqueous solutions.

-

Cap the NMR tube and gently vortex to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid, powdered amino acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., ESI or EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the amino acid (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Biological Activity of 2-Amino-5-methyl-5-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methyl-5-hexenoic acid (AMHA) is a naturally occurring non-proteinogenic amino acid, identified as a methionine analog. First isolated from Streptomyces sp. MF374-C4, it has demonstrated notable biological activities, including the inhibition of protein synthesis and antiviral effects. This technical guide provides a comprehensive overview of the known biological functions of AMHA, with a focus on its mechanism of action, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Introduction

This compound is an unsaturated aliphatic amino acid with a chemical formula of C7H13NO2. Its structural similarity to methionine underpins its primary mechanism of action as a competitive inhibitor in biological systems. AMHA has been shown to selectively inhibit protein synthesis in prokaryotic organisms without affecting DNA or RNA synthesis, highlighting its potential as a specific metabolic inhibitor. Furthermore, its ability to reduce the formation of viral-induced cell foci suggests a potential role as an antiviral agent. This guide will delve into the specifics of these biological activities, presenting the data in a structured format and providing detailed methodologies for the key experiments cited.

Mechanism of Action

The primary mechanism of action of this compound is its function as a methionine analog. This competitive antagonism is central to its biological effects.

Inhibition of Protein Synthesis

AMHA selectively inhibits protein synthesis. This inhibition is a direct consequence of its competition with methionine. The proposed pathway involves the inhibition of methionyl-tRNA synthetase (MetRS), the enzyme responsible for charging tRNA with methionine. By competing with methionine for the active site of MetRS, AMHA prevents the formation of methionyl-tRNA, a crucial component for the initiation and elongation of polypeptide chains. This leads to a cessation of protein synthesis. It is important to note that AMHA does not affect DNA or RNA synthesis, indicating a high degree of specificity for the protein synthesis machinery.

.

Caption: Competitive inhibition of methionyl-tRNA synthetase by this compound (AMHA), leading to the cessation of protein synthesis.

Antiviral Activity

AMHA has been observed to decrease the number of foci induced by Rous sarcoma virus (RSV) in cultured chick-embryo fibroblasts. This suggests an antiviral activity, which is likely a downstream effect of its primary mechanism of protein synthesis inhibition. Viral replication is heavily dependent on the host cell's protein synthesis machinery to produce viral proteins. By inhibiting this machinery, AMHA effectively curtails the production of new viral particles, thereby reducing the spread of the virus and the formation of cell foci. This antiviral effect was shown to be reversible by the addition of methionine, further supporting the proposed mechanism of action.

Caption: Proposed mechanism of the antiviral activity of this compound (AMHA) against Rous sarcoma virus (RSV) through the inhibition of host cell protein synthesis.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibition of Bacterial Growth

| Organism | Medium | Inhibitory Concentration | Reversal Agent | Reference |

| Salmonella typhimurium TA1535 | Synthetic | Not specified | Methionine | |

| Escherichia coli K-12 | Synthetic | Not specified | Methionine |

Table 2: Inhibition of Macromolecular Synthesis

| Organism | Assay | Target Macromolecule | Effect | Concentration | Reference |

| S. typhimurium TA1535 | Radiolabeling | Protein | Inhibition | Not specified | |

| S. typhimurium TA1535 | Radiolabeling | DNA | No Inhibition | Not specified | |

| S. typhimurium TA1535 | Radiolabeling | RNA | No Inhibition | Not specified | |

| E. coli K-12 | Radiolabeling | Protein | Inhibition | Not specified | |

| E. coli K-12 | Radiolabeling | DNA | No Inhibition | Not specified | |

| E. coli K-12 | Radiolabeling | RNA | No Inhibition | Not specified |

Table 3: Enzymatic and Cellular Assays

| Assay | System | Target | Effect | Reversal Agent | Reference |

| Methionyl-tRNA Formation | Cell-free (E. coli) | Methionyl-tRNA Synthetase | Inhibition | Not specified | |

| Valyl-tRNA Formation | Cell-free (E. coli) | Valyl-tRNA Synthetase | No Inhibition | Not applicable | |

| ATP-PPi Exchange | Cell-free (E. coli) | Methionyl-tRNA Synthetase | Supported | Not applicable | |

| Rous Sarcoma Virus Focus Formation | Chick-embryo fibroblasts | Viral Replication | Decreased foci | Methionine |

Note: Specific concentrations and IC50 values are not available in the currently accessible literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Takeuchi et al. (1979).

Inhibition of Protein, DNA, and RNA Synthesis in E. coli and S. typhimurium

Objective: To determine the effect of this compound on the synthesis of major macromolecules.

Materials:

-

Bacterial strains: Escherichia coli K-12 and Salmonella typhimurium TA1535

-

Synthetic growth medium

-

This compound (AMHA)

-

Radiolabeled precursors (e.g., [3H]-leucine for protein, [3H]-thymidine for DNA, [3H]-uridine for RNA)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Bacterial cultures are grown in a synthetic medium to the early logarithmic phase.

-

The culture is divided into experimental and control groups.

-

AMHA is added to the experimental cultures at various concentrations. The control culture receives no inhibitor.

-

Immediately after the addition of AMHA, the respective radiolabeled precursor is added to each culture.

-

Aliquots are taken from each culture at specified time intervals.

-

The aliquots are treated with cold TCA to precipitate the macromolecules.

-

The precipitate is collected on filters and washed to remove unincorporated radiolabeled precursors.

-

The radioactivity of the filters is measured using a scintillation counter.

-

The rate of incorporation of the radiolabeled precursor is calculated to determine the rate of synthesis of each macromolecule.

Caption: Experimental workflow for determining the effect of this compound on macromolecular synthesis.

Inhibition of Methionyl-tRNA Formation (Cell-Free System)

Objective: To directly assess the effect of AMHA on the enzymatic activity of methionyl-tRNA synthetase.

Materials:

-

Cell-free extract from E. coli (containing tRNA synthetases and tRNA)

-

This compound (AMHA)

-

[14C]-Methionine

-

ATP and other necessary co-factors for the aminoacylation reaction

-

Cold trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation fluid and counter

Procedure:

-

A reaction mixture is prepared containing the E. coli cell-free extract, ATP, and other required co-factors.

-

The mixture is divided into control and experimental groups.

-

AMHA is added to the experimental reaction mixtures at various concentrations.

-

The reaction is initiated by the addition of [14C]-methionine.

-

The reaction is incubated at an optimal temperature for a specific period.

-

Aliquots are taken at different time points and spotted onto filter paper discs.

-

The discs are immediately immersed in cold TCA to stop the reaction and precipitate the tRNA.

-

The filters are washed to remove unreacted [14C]-methionine.

-

The radioactivity on the filter discs, representing the amount of [14C]-methionyl-tRNA formed, is measured by a scintillation counter.

-

The results are expressed as the percentage of inhibition of methionyl-tRNA formation in the presence of AMHA compared to the control.

Rous Sarcoma Virus (RSV) Focus Formation Assay

Objective: To evaluate the antiviral activity of AMHA by quantifying the reduction in RSV-induced cell transformation.

Materials:

-

Chick-embryo fibroblast (CEF) cell culture

-

Rous sarcoma virus (RSV) stock

-

Cell culture medium

-

This compound (AMHA)

-

Methionine

-

Staining solution (e.g., crystal violet)

Procedure:

-

CEF cells are seeded in culture plates and grown to confluency.

-

The cell monolayers are infected with a dilution of RSV stock calculated to produce a countable number of foci.

-

After the virus adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of AMHA.

-

Control plates are maintained with a medium lacking AMHA.

-

To confirm the mechanism of action, a set of plates is also treated with AMHA in the presence of an excess of methionine.

-

The plates are incubated for a period sufficient for foci to develop (typically several days).

-

The cell monolayers are then fixed and stained with a solution like crystal violet, which allows for the visualization of the foci of transformed cells.

-

The number of foci in each plate is counted.

-

The antiviral activity is expressed as the percentage reduction in the number of foci in the AMHA-treated plates compared to the control plates.

Conclusion

This compound presents a clear and specific mechanism of action as a competitive inhibitor of methionine, leading to the targeted inhibition of protein synthesis. This activity is the basis for its observed antibacterial and potential antiviral properties. The reversibility of its effects by methionine confirms the competitive nature of the inhibition. While the foundational biological activities of AMHA have been established, a significant gap exists in the literature regarding detailed quantitative data, such as IC50 values for its various effects. Further research is warranted to fully characterize the potency and spectrum of activity of this molecule, which could inform its potential development as a therapeutic agent or a research tool. The detailed experimental protocols provided in this guide offer a framework for such future investigations.

In-Depth Technical Guide: The Mechanism of Action of 2-Amino-5-methyl-5-hexenoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Core Mechanism of Action: Competitive Inhibition of Methionyl-tRNA Synthetase

The central mechanism of action of 2-Amino-5-methyl-5-hexenoic acid is its function as a molecular mimic of the essential amino acid L-methionine.[1][3] This structural similarity allows it to compete with methionine for the active site of methionyl-tRNA synthetase (MetRS).

MetRS catalyzes the first step of protein synthesis, which involves the charging of tRNAMet with methionine. This is a two-step reaction:

-

Methionine Activation: Methionine and ATP bind to the MetRS active site, forming a methionyl-adenylate intermediate and releasing pyrophosphate (PPi).

-

tRNA Charging: The activated methionyl group is transferred to the 3' end of its cognate tRNA (tRNAMet), releasing AMP.

AMHA competitively binds to the methionine-binding site on the MetRS enzyme. While it can participate in the initial ATP-PPi exchange reaction, it inhibits the overall formation of functional methionyl-tRNA.[3] By occupying the active site, AMHA prevents methionine from binding and being ligated to tRNAMet, thereby halting the elongation phase of protein synthesis. This targeted inhibition is specific, as AMHA does not affect the synthesis of DNA or RNA.[1][3]

The inhibitory effects of AMHA can be reversed by the addition of exogenous methionine, which, at a high enough concentration, can outcompete AMHA for the MetRS active site. This reversibility is a classic hallmark of competitive inhibition.[3]

Summary of Biological Activities

The primary biological effect of this compound stems from its ability to inhibit protein synthesis. A summary of its observed activities is presented below.

| Biological Effect | Organism/System | Observations | Reference |

| Inhibition of Cell Growth | S. typhimurium TA1535, E. coli K-12 | AMHA inhibits the growth of these bacterial strains in synthetic media. | [1][3] |

| Inhibition of Protein Synthesis | S. typhimurium TA1535, E. coli K-12 | Specifically inhibits protein synthesis without affecting DNA or RNA synthesis. | [1][3] |

| Inhibition of Methionyl-tRNA Formation | Cell-free system from E. coli | Inhibits the formation of methionyl-tRNA but not valyl-tRNA. | [3] |

| Antiviral Activity | Rous Sarcoma Virus in Chick-Embryo Fibroblasts | At concentrations that inhibit cell growth, AMHA reduces the number of virus-induced foci. This effect is reversed by methionine. | [3] |

Key Experimental Protocols for Mechanism Elucidation

The mechanism of action of this compound was elucidated through a series of key experiments as described in the foundational literature. While the full detailed protocols are not available, the experimental approach can be summarized.

Macromolecule Synthesis Inhibition Assay

-

Objective: To determine the specific macromolecular synthesis pathway inhibited by AMHA.

-

Methodology:

-

Cultures of E. coli K-12 or S. typhimurium TA1535 are grown to mid-log phase in a minimal synthetic medium.

-

The culture is divided into aliquots. One serves as a control, while others are treated with inhibitory concentrations of AMHA.

-

Radiolabeled precursors for DNA, RNA, and protein synthesis (e.g., [3H]thymidine, [3H]uridine, and [14C]leucine or [35S]methionine) are added to the cultures.

-

Samples are taken at various time points, and the macromolecules are precipitated using trichloroacetic acid (TCA).

-

The amount of incorporated radioactivity into the TCA-insoluble fraction is measured by liquid scintillation counting.

-

The rate of incorporation of each radiolabeled precursor is compared between the control and AMHA-treated cultures.

-

-

Expected Outcome: A significant reduction in the incorporation of the radiolabeled amino acid (protein synthesis precursor) in the AMHA-treated samples, with no significant change in the incorporation of radiolabeled thymidine or uridine (DNA and RNA precursors, respectively).

In Vitro Aminoacyl-tRNA Synthetase Assay

-

Objective: To identify the specific aminoacyl-tRNA synthetase targeted by AMHA.

-

Methodology:

-

A cell-free extract (S-100 fraction) containing aminoacyl-tRNA synthetases is prepared from E. coli.

-

The reaction mixture is prepared containing the S-100 fraction, ATP, a specific radiolabeled amino acid (e.g., [35S]methionine or [3H]valine), and total tRNA.

-

The reaction is initiated in the presence and absence of AMHA.

-

The reaction is stopped, and the charged tRNA is precipitated.

-

The amount of radioactivity incorporated into the tRNA is measured.

-

-

Expected Outcome: AMHA will significantly inhibit the charging of tRNA with [35S]methionine but will have no effect on the charging of tRNA with [3H]valine, indicating specificity for methionyl-tRNA synthetase.

ATP-Pyrophosphate (PPi) Exchange Assay

-

Objective: To determine if AMHA can be recognized by MetRS and participate in the first step of the aminoacylation reaction (amino acid activation).

-

Methodology:

-

A purified or partially purified preparation of MetRS is used.

-

The reaction mixture contains MetRS, ATP, [32P]pyrophosphate, and either methionine (positive control) or AMHA.

-

The reaction is allowed to proceed, and the formation of [32P]ATP is measured, typically by adsorbing the ATP onto activated charcoal and measuring the incorporated radioactivity.

-

-

Expected Outcome: The presence of AMHA will support the exchange of [32P]PPi into ATP, indicating that AMHA can be activated by MetRS to form an AMHA-adenylate intermediate, similar to the natural substrate methionine.

Conclusion and Future Directions

This compound acts as a specific inhibitor of protein synthesis through the competitive inhibition of methionyl-tRNA synthetase. Its ability to mimic methionine allows it to effectively block the charging of tRNAMet, leading to the observed cytostatic and bacteriostatic effects. The foundational experiments clearly point to this targeted mechanism.

For drug development professionals, the high specificity of AMHA for MetRS makes this enzyme family an attractive target for antimicrobial and potentially antiviral therapies. However, a significant gap in the publicly available data is the lack of quantitative kinetic parameters (Ki, IC50) and detailed structural information of the AMHA-MetRS complex. Future research should focus on:

-

Quantitative Enzyme Kinetics: Determining the inhibition constant (Ki) of AMHA for bacterial and eukaryotic MetRS to understand its potency and selectivity.

-

Structural Biology: Co-crystallization of AMHA with MetRS to elucidate the precise binding interactions and provide a basis for structure-based drug design.

-

In Vivo Efficacy and Toxicology: Comprehensive studies to evaluate the therapeutic potential, pharmacokinetic properties, and safety profile of AMHA and its derivatives.

References

Unveiling the Therapeutic Potential of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methyl-5-hexenoic acid (AMHA) is a naturally occurring non-proteinogenic amino acid, originally isolated from Streptomyces sp. MF374-C4. As a structural analog of methionine, its primary mechanism of action is the competitive inhibition of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein biosynthesis. This targeted action leads to the selective inhibition of protein synthesis, underpinning its potential as an antimicrobial and antiviral agent. This technical guide provides an in-depth analysis of the therapeutic targets of AMHA, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this promising therapeutic candidate.

Core Therapeutic Target: Methionyl-tRNA Synthetase (MetRS)

The principal therapeutic target of this compound is methionyl-tRNA synthetase (MetRS) . This enzyme is fundamental to cellular life, responsible for the initial step of protein synthesis: the charging of transfer RNA (tRNA) with methionine.

Mechanism of Action: Competitive Inhibition

AMHA functions as a competitive inhibitor of MetRS, vying with the natural substrate, methionine, for binding to the enzyme's active site.[1] By occupying the active site, AMHA prevents the adenylation of methionine and its subsequent transfer to tRNAMet. This blockade of methionyl-tRNA formation effectively halts the initiation and elongation steps of protein synthesis, leading to cell growth inhibition.[1] The inhibitory effect of AMHA is reversible and can be overcome by increasing the concentration of methionine.[1]

dot

References

In Vitro Profile of 2-Amino-5-methyl-5-hexenoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the in vitro studies of 2-Amino-5-methyl-5-hexenoic acid (AMHA), a naturally derived methionine analog. The core focus of this whitepaper is to consolidate the available scientific information regarding its mechanism of action, supported by summaries of key experimental findings. Due to the limited public availability of the full-text primary research, this guide synthesizes information from abstracts and general biochemical knowledge to provide a comprehensive overview. The primary mechanism of AMHA is the competitive inhibition of protein synthesis through its action as a methionine analog.

Introduction

This compound (AMHA) is a novel amino acid analog isolated from the fermentation broth of Streptomyces sp. MF347-C4. Structurally, it functions as an analog of the essential amino acid methionine. This structural mimicry is the basis for its biological activity, which primarily involves the disruption of protein synthesis. This technical guide will delve into the in vitro studies that have elucidated this mechanism.

Mechanism of Action

AMHA exerts its biological effect by acting as a competitive antagonist of methionine. By mimicking methionine, it interferes with the initial steps of protein synthesis. The primary molecular target is understood to be methionyl-tRNA synthetase, the enzyme responsible for charging tRNA with methionine.

Signaling Pathway Diagram

Caption: Competitive inhibition of methionyl-tRNA synthetase by AMHA.

Quantitative Data Summary

| Assay | Organism/System | Observed Effect | Reversibility | Reference |

| Macromolecule Synthesis | S. typhimurium TA1535, E. coli K-12 | Inhibition of protein synthesis; No inhibition of DNA or RNA synthesis | Not specified | [1] |

| Aminoacyl-tRNA Formation | Cell-free system (E. coli) | Inhibition of methionyl-tRNA formation; No inhibition of valyl-tRNA formation | Not specified | [1] |

| ATP-PPi Exchange | Cell-free system (E. coli) | Supported | Not applicable | [1] |

| Cell Transformation | Rous sarcoma virus on chick-embryo fibroblasts | Decreased number of foci | Reversible by methionine | [1] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the study of this compound. The exact parameters used in the original studies are not available.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the effect of a compound on the incorporation of radiolabeled amino acids into newly synthesized proteins in a bacterial lysate.

Experimental Workflow Diagram

Caption: Workflow for an in vitro protein synthesis inhibition assay.

Methodology:

-

Preparation of Cell-Free Extract: An S30 extract is prepared from logarithmically growing E. coli or S. typhimurium cells. This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

Reaction Mixture: The reaction mixture typically contains the S30 extract, an energy source (ATP, GTP, and an ATP-regenerating system like creatine phosphate/creatine kinase), a mixture of 19 unlabeled amino acids (lacking methionine), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Incubation: The test compound, this compound, is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared. The reactions are incubated at 37°C for a defined period.

-

Protein Precipitation: The reaction is stopped, and the newly synthesized proteins are precipitated using an acid such as trichloroacetic acid (TCA).

-

Quantification: The precipitated proteins are collected on a filter, washed, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity in the presence of AMHA indicates inhibition of protein synthesis.

Methionyl-tRNA Synthetase Activity Assay (Aminoacylation Assay)

This assay directly measures the charging of tRNA with methionine, catalyzed by methionyl-tRNA synthetase.

Methodology:

-

Reaction Components: The reaction mixture includes purified or partially purified methionyl-tRNA synthetase, total tRNA or purified tRNA_Met, ATP, Mg²⁺, and a radiolabeled amino acid (e.g., [³⁵S]-methionine).

-

Inhibition Study: this compound is added at various concentrations to the reaction mixture.

-

Incubation and Quenching: The reaction is initiated by the addition of the enzyme or ATP and incubated at 37°C. The reaction is then quenched by the addition of cold acid (e.g., TCA).

-

Separation and Quantification: The precipitated aminoacyl-tRNA is separated from the free radiolabeled amino acid by filtration and washing. The radioactivity retained on the filter, representing the amount of charged tRNA, is quantified by scintillation counting.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of amino acid activation by aminoacyl-tRNA synthetases, which is the formation of an aminoacyl-adenylate intermediate and the release of pyrophosphate.

Methodology:

-

Reaction Mixture: The reaction contains methionyl-tRNA synthetase, methionine, ATP, Mg²⁺, and radiolabeled pyrophosphate ([³²P]PPi).

-

Reaction with AMHA: The assay is performed in the presence and absence of this compound. Since AMHA is a substrate for the first step, it is expected to support the exchange reaction.

-

Incubation and Detection: The mixture is incubated, and the reaction is stopped by the addition of a quenching agent that adsorbs ATP, such as activated charcoal. The charcoal is then washed to remove unincorporated [³²P]PPi.

-

Quantification: The amount of [³²P] incorporated into ATP is measured by scintillation counting of the charcoal-adsorbed fraction.

Conclusion

The available in vitro evidence strongly indicates that this compound functions as a specific inhibitor of protein synthesis by acting as a competitive antagonist of methionine. Its mechanism involves the inhibition of methionyl-tRNA synthetase, thereby preventing the formation of methionyl-tRNA essential for the initiation and elongation of polypeptide chains. While the qualitative aspects of its activity are established, a full quantitative characterization would require access to the detailed experimental data from the primary literature. This compound represents a potential lead for the development of novel antimicrobial agents, and further investigation into its inhibitory kinetics and spectrum of activity is warranted.

References

Methodological & Application

Application Note: Analytical Methods for the Quantification of 2-Amino-5-methyl-5-hexenoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the quantitative analysis of 2-Amino-5-methyl-5-hexenoic acid in various matrices. Due to the limited availability of specific validated methods for this particular compound, this guide presents robust, adaptable methodologies based on established analytical techniques for similar non-proteinogenic amino acids, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation, derivatization, instrumentation parameters, and data analysis.

Introduction

This compound is a methionine analog that has been shown to inhibit protein synthesis and cell growth in certain microorganisms.[1] Its structural similarity to natural amino acids necessitates sensitive and specific analytical methods for its accurate quantification in complex biological and chemical matrices. This is critical for pharmacokinetic studies, metabolism research, and quality control in drug development. This document outlines three primary analytical approaches for its quantification.

Method Selection

The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS is the preferred method for high sensitivity and specificity in complex biological matrices. GC-MS offers high chromatographic resolution but requires derivatization. HPLC-UV is a cost-effective option for less complex samples where lower sensitivity is acceptable.

Caption: Decision tree for selecting an analytical method.

Quantitative Data Summary

| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |

| Limit of Detection (LOD) | 10 - 100 ng/mL | 1 - 20 ng/mL | 0.01 - 1 ng/mL |

| Limit of Quantification (LOQ) | 50 - 250 ng/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |

| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |

| Precision (%RSD) | < 15% | < 10% | < 5% |

Experimental Protocols

The following diagram illustrates a general workflow applicable to all chromatographic methods described.

Caption: General experimental workflow for quantification.

Protocol 1: LC-MS/MS Quantification (High Sensitivity)

This method is ideal for quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates. It offers high selectivity and sensitivity without the need for chemical derivatization.

1. Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable-isotope-labeled version of the analyte or a structural analog).

-

Vortex for 1 minute to precipitate proteins.[4]

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

-

LC System: UHPLC system.

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a dedicated amino acid analysis column.[2]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: (To be optimized experimentally)

-

Analyte (C₇H₁₃NO₂ - MW 143.18): Precursor ion (Q1) m/z 144.1 → Product ion (Q3) e.g., m/z 127.1 (loss of NH₃) or m/z 98.1 (loss of COOH and NH₃).

-

Internal Standard: Monitor appropriate transition.

-

Protocol 2: GC-MS Quantification (High Resolution)

This method requires derivatization to make the amino acid volatile and thermally stable for gas chromatography.[5] A two-step derivatization is commonly employed.

1. Sample Preparation and Derivatization

-

Prepare the sample extract as described in the LC-MS/MS protocol (steps 1-4) to obtain a dry residue.

-

Step 1 (Esterification): Add 100 µL of 3N HCl in Methanol. Cap the vial tightly and heat at 70°C for 60 minutes. Evaporate the reagent under nitrogen.[5]

-

Step 2 (Acylation): Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 50 µL of ethyl acetate. Cap and heat at 70°C for 30 minutes.

-

Evaporate the solution to dryness under nitrogen and reconstitute in 100 µL of ethyl acetate for injection.

2. GC-MS Conditions

-

GC System: Gas chromatograph with an autosampler.

-

Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, Splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial: 80°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Protocol 3: HPLC-UV Quantification (Cost-Effective)

This method is suitable for higher concentration samples and requires derivatization to attach a chromophore for UV detection. Pre-column derivatization with o-phthalaldehyde (OPA) is a common approach for primary amines.[6]

1. Sample Preparation and Derivatization

-

Obtain a clean sample extract (protein-precipitated supernatant or other).

-

Prepare the OPA derivatizing reagent: Dissolve 50 mg of OPA in 1.25 mL methanol, add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of β-mercaptoethanol.

-

In an autosampler vial, mix 20 µL of the sample with 80 µL of the OPA reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. (Note: OPA derivatives can be unstable, so automated derivatization in the autosampler is highly recommended).[6]

2. HPLC-UV Conditions

-

HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector.

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 70% B

-

15-17 min: 70% B

-

17.1-20 min: 10% B (re-equilibration)

-

-

Injection Volume: 20 µL.

-

Detection: UV absorbance at 338 nm.

Disclaimer: The protocols provided are general guidelines adapted from established methods for amino acid analysis. Specific parameters, especially mass spectrometric transitions and chromatographic gradients, must be optimized and validated for this compound in the user's specific matrix and instrumentation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]

- 4. tmiclinode.com [tmiclinode.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Chromatographic Separation of 2-Amino-5-methyl-5-hexenoic Acid Isomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of 2-Amino-5-methyl-5-hexenoic acid isomers. The methodologies outlined are based on established principles for the separation of chiral and structural isomers of amino acids and can be adapted for specific research and drug development needs.

Introduction

This compound is a non-proteinogenic amino acid that, due to its chiral center at the alpha-carbon and a double bond, can exist as enantiomers and potentially diastereomers. The precise separation and quantification of these isomers are critical in various fields, including drug discovery, metabolomics, and chemical synthesis, as different isomers can exhibit distinct biological activities and toxicological profiles. This document details high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the resolution of these isomers.

Data Presentation: Comparison of Chromatographic Techniques

The following table summarizes potential chromatographic approaches for the separation of this compound isomers, based on common methodologies for similar amino acids. Expected retention behavior and resolution are noted for comparative purposes.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detection | Anticipated Advantages | Anticipated Challenges |

| Chiral HPLC | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | Methanol/Water/Formic Acid | None (Direct) | MS, UV, ELSD | Direct analysis of enantiomers, good selectivity for many amino acids. | Optimization of mobile phase for a specific novel compound may be required. |

| Chiral HPLC | Crown Ether-based (e.g., Crownpak CR-I(+)) | Methanol/Water/Perchloric Acid | None (Direct) | MS, UV | Excellent for primary amines, can provide baseline resolution of enantiomers. | Mobile phase constraints (acidic), may not be suitable for all isomers. |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient with TFA | Chiral Derivatizing Agent (e.g., FDAA - Marfey's Reagent) | MS, UV (at 340 nm for FDAA) | Utilizes standard, robust columns; high sensitivity with appropriate derivatization. | Indirect method, requires complete derivatization, potential for reagent-related artifacts. |

| Gas Chromatography | Chiral Capillary Column (e.g., Chirasil-Val) | Helium or Hydrogen | Esterification and Acylation (e.g., with MTBSTFA) | MS, FID | High resolution and efficiency, suitable for complex mixtures. | Requires derivatization to ensure volatility, potential for thermal degradation. |

Experimental Protocols

Protocol 1: Direct Enantiomeric Separation by Chiral HPLC

This protocol is designed for the direct separation of enantiomers of this compound without derivatization.

Materials:

-

HPLC System: Quaternary pump, autosampler, column oven, and a suitable detector (e.g., Mass Spectrometer, UV-Vis, or Evaporative Light Scattering Detector - ELSD).

-

Chiral Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Sample: this compound standard or sample dissolved in mobile phase.

Procedure:

-

System Preparation: Equilibrate the CHIROBIOTIC® T column with 50% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

-

Sample Preparation: Dissolve the sample in a mixture of 50:50 Water:Methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Injection Volume: 5 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Gradient:

-

0-5 min: 50% B

-

5-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Detection:

-

MS: ESI positive mode, scan for the m/z of the protonated molecule.

-

UV: 210 nm.

-

ELSD: Nebulizer Temperature 40 °C, Evaporator Temperature 60 °C, Gas Flow 1.5 SLM.

-

-

Expected Results:

The enantiomers of this compound are expected to be resolved. The elution order will need to be determined using standards of the pure enantiomers if available.

Protocol 2: Indirect Enantiomeric Separation by RP-HPLC with Chiral Derivatization

This protocol involves the derivatization of the amino acid with Marfey's reagent (FDAA) to form diastereomers, which are then separated on a standard C18 column.

Materials:

-

HPLC System: As described in Protocol 1.

-

Reversed-Phase Column: C18, 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Derivatization Reagent: 1% Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) in acetone.

-

Buffer: 1 M Sodium Bicarbonate.

Procedure:

-

Derivatization:

-

To 50 µL of a 1 mg/mL solution of this compound in water, add 20 µL of 1 M sodium bicarbonate.

-

Add 100 µL of the 1% FDAA solution.

-

Incubate at 40 °C for 1 hour.

-

Cool to room temperature and add 10 µL of 2 M HCl to stop the reaction.

-

Evaporate to dryness and reconstitute in 100 µL of 50:50 Acetonitrile:Water.

-

-

Chromatographic Conditions:

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Gradient:

-

0-10 min: 30% to 70% B

-

10-15 min: 70% B

-

15.1-20 min: 30% B (re-equilibration)

-

-

Detection (UV): 340 nm.

-

Expected Results:

The diastereomeric derivatives of the enantiomers will be separated. The L-amino acid derivative typically elutes before the D-amino acid derivative when using the L-form of FDAA.

Protocol 3: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)